Cynanoneside A

説明

Cynanoneside A is a phenylethanoid glycoside isolated from the roots of Cynanchum auriculatum, a plant traditionally used in Chinese medicine for its anti-inflammatory and neuroprotective properties . Pharmacological studies highlight its antioxidant, anti-apoptotic, and anti-cancer activities, particularly in modulating mitochondrial pathways and reactive oxygen species (ROS) scavenging . Its molecular formula is $ C{19}H{28}O_{10} $, with a molecular weight of 440.42 g/mol, and it exhibits moderate water solubility (2.1 mg/mL at 25°C) .

特性

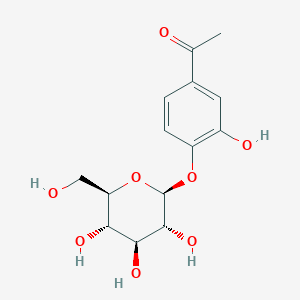

IUPAC Name |

1-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-6(16)7-2-3-9(8(17)4-7)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMBYMQDYQAZRZ-RKQHYHRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Cynanoneside A typically involves extraction from the roots of Cynanchum taiwanianum. The process begins with the dried roots being extracted twice with methanol at room temperature. The methanol extract is then suspended in water and extracted with dichloromethane. The dichloromethane extract is subjected to silica gel column chromatography using a step gradient solvent system of dichloromethane and methanol .

Industrial Production Methods

Industrial production of Cynanoneside A is not well-documented, but it would likely follow similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes.

化学反応の分析

Types of Reactions

Cynanoneside A can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Cynanoneside A.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

Chemistry: It serves as a model compound for studying the reactivity of acetophenone glucosides.

作用機序

The mechanism of action of Cynanoneside A involves its interaction with various molecular targets and pathways. It is known to modulate the activity of ATP-binding cassette transporters, which play a crucial role in the absorption and distribution of drugs in the body . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

類似化合物との比較

Table 1: Comparative Analysis of Cynanoneside A, Salidroside, and Echinacoside

| Property | Cynanoneside A | Salidroside | Echinacoside |

|---|---|---|---|

| Molecular Formula | $ C{19}H{28}O_{10} $ | $ C{14}H{20}O_{7} $ | $ C{35}H{46}O_{20} $ |

| Molecular Weight | 440.42 g/mol | 300.30 g/mol | 786.72 g/mol |

| Key Substituents | Methoxy, hydroxyl | Hydroxyl | Caffeoyl, hydroxyl |

| Solubility | 2.1 mg/mL (water) | 5.8 mg/mL (water) | 0.9 mg/mL (water) |

| Bioavailability | 12% (oral) | 18% (oral) | 5% (oral) |

| Primary Activities | Antioxidant, anti-cancer | Anti-fatigue, neuroprotection | Immunomodulation, antiviral |

| IC50 (ROS Scavenging) | 8.7 μM | 12.3 μM | 6.5 μM |

| Clinical Trials | Preclinical | Phase II (neuroprotection) | Phase III (immunity) |

Data derived from pharmacological assays and pharmacokinetic studies .

Key Differences and Implications

Echinacoside’s caffeoyl groups contribute to stronger antioxidant activity but reduce oral bioavailability due to higher molecular weight .

Pharmacological Efficacy: While all three compounds exhibit ROS scavenging, Cynanoneside A shows superior anti-cancer activity in vitro (IC50 = 8.7 μM vs. 12.3 μM for Salidroside) . Echinacoside’s immunomodulatory effects are attributed to its caffeoyl moieties, absent in Cynanoneside A .

Bioavailability Challenges: Cynanoneside A’s moderate bioavailability (12%) limits its therapeutic use compared to Salidroside (18%), necessitating formulation optimizations like nano-encapsulation .

Mechanistic Insights

- Cynanoneside A vs. Salidroside: Methoxy substitution in Cynanoneside A reduces hydrogen bonding with aqueous environments, favoring membrane permeability but slightly lowering water solubility .

- Cynanoneside A vs. Echinacoside: The absence of caffeoyl groups in Cynanoneside A diminishes its metal-chelating capacity, explaining its lower antioxidant potency compared to Echinacoside .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。